2-(4-Methylpiperidin-4-yl)benzo[d]oxazole
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Overview
Description
2-(4-Methylpiperidin-4-yl)benzo[d]oxazole is a heterocyclic compound that features both a piperidine and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole typically involves the formation of the benzoxazole ring followed by the introduction of the piperidine moiety. One common method starts with the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. This is followed by the alkylation of the benzoxazole with 4-methylpiperidine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce a fully saturated piperidine-benzoxazole compound .
Scientific Research Applications
2-(4-Methylpiperidin-4-yl)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole core but lacks the piperidine moiety.
Piperidine: Contains the piperidine ring but not the benzoxazole structure.
2-(4-Methylpiperidin-4-yl)benzoxazole: Similar structure but with different substituents on the benzoxazole ring.
Uniqueness
2-(4-Methylpiperidin-4-yl)benzo[d]oxazole is unique due to the combination of the benzoxazole and piperidine moieties, which may confer distinct biological activities and chemical properties not found in the individual components or other similar compounds .
Properties
IUPAC Name |
2-(4-methylpiperidin-4-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(6-8-14-9-7-13)12-15-10-4-2-3-5-11(10)16-12/h2-5,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONPCQQZUIUOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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